REACTION_CXSMILES
|
[BH4-].[Li+].[CH2:3]([O:10][C:11]1[CH:12]=[CH:13][C:14]([C:22](=[O:25])[CH2:23][Cl:24])=[C:15]2[C:20]=1[NH:19][C:18](=[O:21])[CH:17]=[CH:16]2)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.ClCCl.O>C1COCC1>[CH2:3]([O:10][C:11]1[CH:12]=[CH:13][C:14]([CH:22]([OH:25])[CH2:23][Cl:24])=[C:15]2[C:20]=1[NH:19][C:18](=[O:21])[CH:17]=[CH:16]2)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=C2C=CC(NC12)=O)C(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
It is stirred for two hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for a further hour
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the organic phase of the filtrate is separated off
|
Type
|
FILTRATION
|
Details
|
The residue is combined with the solid from the preceding filtration
|
Type
|
STIRRING
|
Details
|
repeatedly stirred with diethyl ether and THF
|
Reaction Time |
2 h |
Name
|
8-benzyloxy-5-(2-chloro-1-hydroxy-ethyl)-1H-quinolin-2-one
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=C2C=CC(NC12)=O)C(CCl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |